
2-Methyl-1H-pyrrole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-pyrrole-1-sulfonamide is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the second position and a sulfonamide group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrole-1-sulfonamide typically involves the reaction of 2-methylpyrrole with sulfonamide derivatives under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1H-pyrrole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1H-pyrrole-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties, as sulfonamide derivatives are known to exhibit biological activity.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-pyrrole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential nucleotides in bacteria.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1H-pyrrole-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
2-Methyl-1H-pyrrole-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
2-Methyl-1H-pyrrole-1-thiol: Features a thiol group in place of the sulfonamide group.
Uniqueness: 2-Methyl-1H-pyrrole-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C5H8N2O2S |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
2-methylpyrrole-1-sulfonamide |
InChI |
InChI=1S/C5H8N2O2S/c1-5-3-2-4-7(5)10(6,8)9/h2-4H,1H3,(H2,6,8,9) |
InChI-Schlüssel |
RSTXHSKVKMLLTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


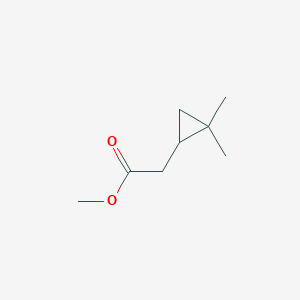
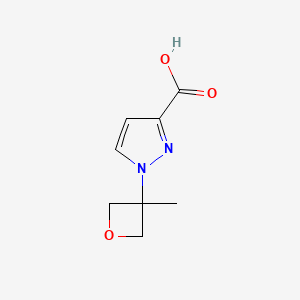
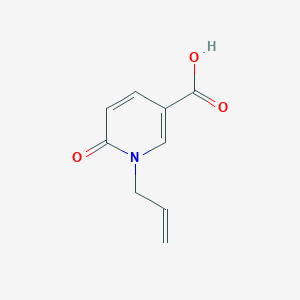
![3-Bromo-7,8-dihydro-4H,6H-pyrazolo[5,1-c][1,4]oxazepine](/img/structure/B13333260.png)
![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13333268.png)
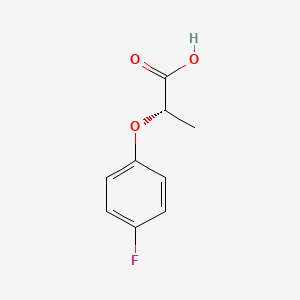
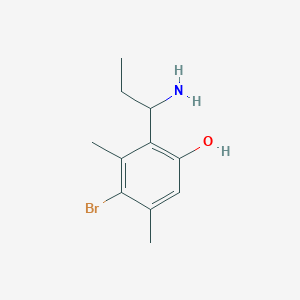

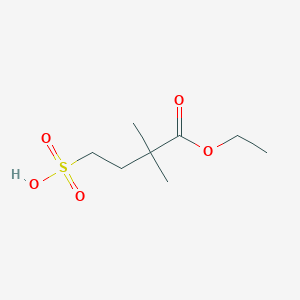
![4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B13333290.png)
![2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13333301.png)
amine](/img/structure/B13333306.png)
![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)

